molecular formula C9H15ClN2O B3100397 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride CAS No. 1368379-08-1

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

Cat. No.: B3100397
CAS No.: 1368379-08-1
M. Wt: 202.68 g/mol
InChI Key: JCJMCTPQMZPOBF-UHFFFAOYSA-N
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Description

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-methylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole or piperidine rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMCTPQMZPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Reactant of Route 2
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Reactant of Route 3
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Reactant of Route 4
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Reactant of Route 5
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Reactant of Route 6
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

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